The compound [(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate is a complex organic molecule that belongs to the class of phenolic compounds. It is characterized by its unique structural features, which include multiple methoxy groups and a propyl acetate moiety, contributing to its potential biological activity. The compound's systematic name reflects its stereochemistry and the presence of various functional groups.
The compound can be classified as:
The synthesis of [(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate typically involves multi-step organic reactions. Common methods include:
The molecular structure of [(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate can be represented using the following features:
COC(=O)CC[N@@+]1(C)CCc2cc(OC)c(OC)cc2[C@H]1Cc3ccc(OC)c(OC)c3
The compound exhibits chirality due to the presence of stereocenters. Its structural representation includes multiple aromatic rings and methoxy substituents that influence its chemical behavior.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as temperature control, pH adjustments, and careful selection of solvents to optimize yields.
Further studies are required to elucidate the precise biological mechanisms and targets affected by this compound.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate has potential applications in:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1